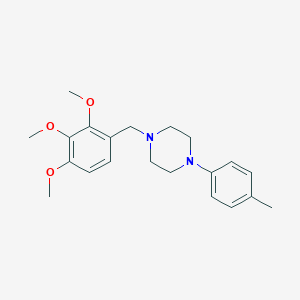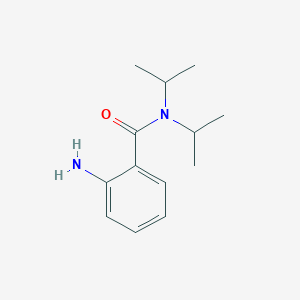![molecular formula C18H13ClN2O2S B281930 N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)
N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide, commonly known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole family of compounds and has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of CTB is not fully understood. However, it has been proposed that CTB exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB. CTB has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
CTB has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. CTB has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in LPS-stimulated macrophages. CTB has also been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of inflammatory responses. CTB has been shown to inhibit the expression of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation. CTB has been shown to possess analgesic properties, and it has been proposed that this effect may be due to its ability to inhibit the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. CTB has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, which make it an attractive candidate for further research. However, there are also some limitations to using CTB in lab experiments. The exact mechanism of action of CTB is not fully understood, and more research is needed to elucidate its pharmacological effects. Additionally, there may be some potential side effects associated with the use of CTB, which need to be investigated further.
Direcciones Futuras
There are several future directions for the research on CTB. One potential application of CTB is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. CTB has been shown to possess anti-inflammatory properties, and it may be a promising candidate for further research in this area. Additionally, CTB has been shown to possess anti-tumor properties, and it may have potential as a cancer therapeutic. Further research is needed to investigate the potential therapeutic applications of CTB and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of CTB involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-aminothiazole in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained by recrystallization from a suitable solvent. The synthesis of CTB has been reported in several research articles, and the procedure is relatively simple and efficient.
Aplicaciones Científicas De Investigación
CTB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. CTB has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. CTB has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Propiedades
Fórmula molecular |
C18H13ClN2O2S |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H13ClN2O2S/c1-11-16(15(22)12-7-9-14(19)10-8-12)24-18(20-11)21-17(23)13-5-3-2-4-6-13/h2-10H,1H3,(H,20,21,23) |
Clave InChI |
PTPUKSAHXVLVJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)

![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)